molecular formula C13H10O5 B607954 Hispidin CAS No. 555-55-5

Hispidin

Cat. No. B607954
CAS RN: 555-55-5
M. Wt: 246.218
InChI Key: SGJNQVTUYXCBKH-HNQUOIGGSA-N
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Description

Hispidin is a polyphenol originally isolated from P. hispidus . It has diverse biological activities, including antioxidant, anti-inflammatory, and cytoprotective properties . This compound is a PKC inhibitor and has been shown to possess strong anti-oxidant, anti-cancer, anti-diabetic, and anti-dementia properties .


Synthesis Analysis

This compound is synthesized from the precursor tricetolatone (TL) in the biosynthetic pathway . The synthesis pathway of this compound in Sanghuang involves the deamination of phenylalanine to cinnamic acid by phenylalanine ammonia lyase (PAL), followed by the conversion of cinnamic acid to p-coumaric acid and caffeic acid by C4H . Hispidine synthase (nnHispS) catalyzes the conversion of caffeic acid to this compound .


Molecular Structure Analysis

This compound is a complex chemical structure . It is a polyketide abundantly present in both edible and therapeutic mushrooms . The structure was elucidated to be 6-(3,4-dihydroxyphenyl)-4-hydroxy-2-pyrone .


Chemical Reactions Analysis

This compound undergoes various chemical reactions during its biosynthesis. The differentially expressed proteins during its biosynthesis are primarily related to energy metabolism, oxidative phosphorylation, and environmental stress responses after TL supplementation . These proteins are related to ATP synthase, NAD binding protein, oxidoreductase, and other elements associated with electron transfer and dehydrogenation reactions during the biosynthesis of this compound and its derivatives .

Scientific Research Applications

  • Anticancer and Antiviral Properties : Hispidin is known for its anticancer, antiviral, anti-apoptotic, and anti-inflammatory activities. It has been studied in relation to cancer, metabolic syndrome, cardiovascular, neurodegenerative, and viral diseases (Palkina et al., 2021).

  • Anti-Inflammatory Activity : this compound from the Phellinus species of mushrooms has demonstrated anti-inflammatory effects by inhibiting NF-κB activation in macrophage cells (Shao et al., 2015).

  • Cardioprotective Effects : this compound has shown a protective effect against hydrogen peroxide-induced apoptosis in cardiomyoblast cells, suggesting potential benefits in cardiovascular health (Kim et al., 2014).

  • Neuroprotective and Ocular Health : It also provides protection against oxidative stress in retinal cells, which could have implications for ocular health and diseases related to oxidative stress (Huang et al., 2019).

  • Nanotechnology Applications : Research on the interaction between this compound and detonation nanodiamonds suggests potential medical applications, including drug delivery systems (Rhee et al., 2020).

  • Synergistic Effects with Chemotherapy : this compound may act as a chemosensitizer for gemcitabine, enhancing its efficacy against pancreatic cancer stem cells (Chandimali et al., 2018).

  • Antioxidant Activity : this compound oligomers, isolated from medicinal fungi, have shown strong antioxidant and free radical scavenging activities (Anouar et al., 2014).

  • Anti-Obesity Effects : this compound has been investigated for its potential anti-obesity effects in adipocytes, indicating its role in metabolic health (Tu & Tawata, 2014).

  • Potential in Diabetes Treatment : this compound from Phellinus linteus has shown protective effects on pancreatic β-cells against oxidative stress, suggesting its potential use in diabetes treatment (Jang et al., 2010).

  • Biosynthesis and Production Enhancement : Studies on this compound biosynthesis in fungi and methods to enhance its production, such as the addition of zinc ions during fermentation, provide insights into its large-scale production and application (Wu et al., 2021).

Future Directions

The findings related to the biosynthesis of hispidin and its derivatives may serve as a foundation for future strategies to identify new this compound derivatives . The continuous weak glow of luminous mushrooms is regulated by slow recycling biosynthesis of this compound , which could be an interesting area for future research.

Biochemical Analysis

Biochemical Properties

Hispidin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with ATP synthase, NAD binding protein, and oxidoreductase, which are associated with electron transfer and dehydrogenation reactions during the biosynthesis of this compound and its derivatives .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the production of cellular nitric oxide (NO), interleukin-6 (IL-6), and reactive oxygen species (ROS) in macrophage cells . Furthermore, this compound has demonstrated cytotoxic effects on different cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to inhibit Protein Kinase Cβ , a serine/threonine kinase activated by signal transduction pathways. This compound also suppresses the activation of mitogen-activated protein kinases (MAPK) and JAK/STAT signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the addition of tricetolatone (TL), a key biosynthetic precursor, leads to increased production of this compound and various this compound derivatives .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A dose of 3 mg/g of this compound-enriched fungus mycelia has been found to have a very low level of toxicity, supporting its safety for human consumption .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key biosynthetic precursor in the biosynthetic pathway of this compound and its derivatives .

Transport and Distribution

It is known that this compound is widely distributed in edible mushrooms .

Subcellular Localization

It is known that this compound is a key precursor of fungal luciferin, a compound responsible for light emission by luminous mushrooms .

properties

IUPAC Name

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-9-6-10(18-13(17)7-9)3-1-8-2-4-11(15)12(16)5-8/h1-7,14-16H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJNQVTUYXCBKH-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017256
Record name 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

555-55-5
Record name Hispidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hispidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HISPIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ18CG55E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2 ml 3N HCl was added to a suspension of 8.0 g (30 mmol) 4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one VII and 300 ml tetrahydrofuran. The resulting clear solution was heated for 2-3 hours under reflux until it was no longer possible to detect starting material. (TLC control, mobile solvent: toluene/ethyl formate/methanol 5:4:1, 0.5% formic acid). After drying over sodium sulphate the solution was strongly evaporated (residual volume ca. 50 ml) and it was crystallized by admixing with ether. Yield 4.7 g (63%) hispidine II, melting point 232°-234° C. (decomp.) or melting point 253° C. (decomp; bunch of needles from toluene/ethyl formate).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
toluene ethyl formate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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